3-Chloro-5-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-trifluoromethylaniline with appropriate reagents to introduce the chloro group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent choice, and catalyst presence are crucial for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential role in modifying protein structures and functions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials with unique chemical properties
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors, potentially altering biological processes and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)phenylalanine: Similar structure but lacks the DL configuration.
3-Chloro-5-(trifluoromethyl)tyrosine: Contains a hydroxyl group in place of the amino group.
3-Chloro-5-(trifluoromethyl)tryptophan: Contains an indole ring instead of the phenyl ring.
Biological Activity
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a phenylalanine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a chloro group and a trifluoromethyl group on the phenylalanine backbone. This structural modification is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Minimum Inhibitory Concentrations (MICs)
The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values for several derivatives:
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | S. aureus | 4.5 |
3e | M. tuberculosis | 18.7 |
3f | M. smegmatis | 35.8 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria and certain mycobacterial species .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including THP-1 (human monocytic leukemia) and MCF-7 (breast carcinoma) cells.
IC50 Values
The effectiveness of the compound in inhibiting cancer cell growth can be expressed through IC50 values, which represent the concentration required to inhibit cell viability by 50%. The following table illustrates the IC50 values for different cell lines:
Cell Line | IC50 (μM) |
---|---|
THP-1 | 1.4 - 4.5 |
K562 (CML) | 3 - 6 |
MCF-7 | 3 - 6 |
These findings suggest that the compound not only possesses antibacterial properties but also exhibits significant antiproliferative effects against cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Replication : Studies indicate that certain derivatives can inhibit DNA replication in bacterial cells without affecting protein expression.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling : It may influence signaling pathways critical for cell survival and proliferation, such as FAK signaling .
Case Studies
A notable study investigated the effects of this compound on various bacterial strains and cancer cell lines. The results highlighted its dual functionality as both an antibacterial and anticancer agent, making it a promising candidate for further drug development.
Properties
IUPAC Name |
2-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDKFVILMRZCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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